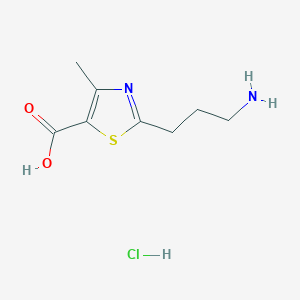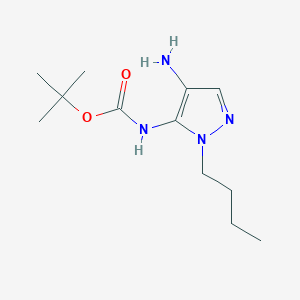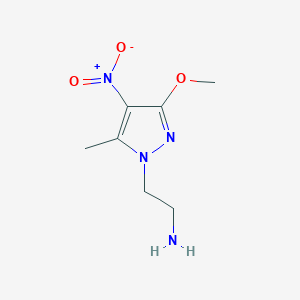![molecular formula C15H23N5 B11731692 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure It is characterized by the presence of two pyrazole rings, a cyclopentyl group, and various substituents that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-3-methyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction may require catalysts and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce alcohol derivatives.
科学的研究の応用
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
- N’-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl-1,3-propanediamine dihydrochloride
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C15H23N5 |
|---|---|
分子量 |
273.38 g/mol |
IUPAC名 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-3-19-15(8-12(2)18-19)16-9-13-10-17-20(11-13)14-6-4-5-7-14/h8,10-11,14,16H,3-7,9H2,1-2H3 |
InChIキー |
OMTZWJAEDDCFHN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C)NCC2=CN(N=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-ethoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731625.png)

![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731631.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11731634.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731637.png)


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)

